molecular formula C16H17N7O5 B4378235 N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4378235
M. Wt: 387.35 g/mol
InChI Key: WVKSHQZUGYIQCW-UHFFFAOYSA-N
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Description

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a morpholine ring, a benzoxadiazole moiety, and a nitropyrazole group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

    Coupling with Pyrazole: The final step involves coupling the benzoxadiazole-morpholine intermediate with a pyrazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe in molecular biology.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression.

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O5/c24-14(3-4-22-10-11(9-17-22)23(25)26)18-12-1-2-13(16-15(12)19-28-20-16)21-5-7-27-8-6-21/h1-2,9-10H,3-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKSHQZUGYIQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)CCN4C=C(C=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
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N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE

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